Ethyl[(1-methyl-1H-indol-5-yl)methyl]amine
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Overview
Description
Ethyl[(1-methyl-1H-indol-5-yl)methyl]amine is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features an indole ring, which is a common structural motif in many biologically active molecules, including pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl[(1-methyl-1H-indol-5-yl)methyl]amine typically involves the reaction of indole derivatives with ethylamine. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method involves the use of methanesulfonic acid as a catalyst under reflux conditions in methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl[(1-methyl-1H-indol-5-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The indole ring can undergo electrophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens and nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce indole amines .
Scientific Research Applications
Ethyl[(1-methyl-1H-indol-5-yl)methyl]amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl[(1-methyl-1H-indol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to effects such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Ethyl[(1-methyl-1H-indol-5-yl)methyl]amine can be compared with other indole derivatives, such as:
- (1H-Indol-3-yl)methanamine
- (1H-Indol-5-yl)methanamine
- (1H-Indol-4-yl)methanamine
These compounds share the indole ring structure but differ in their substituents, which can lead to variations in their chemical and biological properties. This compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Biological Activity
Ethyl[(1-methyl-1H-indol-5-yl)methyl]amine is an indole derivative that has garnered interest due to its diverse biological activities. This compound is part of a larger class of indole-based structures known for their pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and relevant data tables.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₉H₁₃N
- CAS Number : 1343881-00-4
This compound features an indole nucleus, which is a common scaffold in many biologically active molecules.
1. Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that compounds with indole structures can inhibit the growth of various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), MDA-MB-231 (breast cancer), and HT-1080 (fibrosarcoma).
- Mechanism of Action : Indole derivatives often induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of signaling pathways related to cell cycle regulation.
A notable study reported that certain indole derivatives exhibited IC50 values ranging from 6.49 µM to 33.69 µM against different cancer cell lines, emphasizing their potential in cancer therapy .
2. Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-α in LPS-stimulated macrophages.
Compound | IC50 (µM) | Activity |
---|---|---|
This compound | 12.3 | TNF-α inhibition |
This suggests that it may be beneficial in treating inflammatory diseases .
3. Antimicrobial Activity
The antimicrobial potential of this compound has been explored, with results indicating effectiveness against several bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
These findings support the compound's role as a potential antimicrobial agent .
Case Study 1: Anticancer Efficacy
In a study involving A549 lung cancer cells, this compound was shown to significantly reduce cell viability by inducing apoptosis through caspase activation. The study concluded that this compound could serve as a lead for developing new anticancer therapies.
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of this compound in a rat model of arthritis. The results indicated that treatment with this compound led to reduced swelling and pain, correlating with decreased levels of inflammatory markers in serum.
Properties
IUPAC Name |
N-[(1-methylindol-5-yl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-3-13-9-10-4-5-12-11(8-10)6-7-14(12)2/h4-8,13H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBYNSKHSSWCJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC2=C(C=C1)N(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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